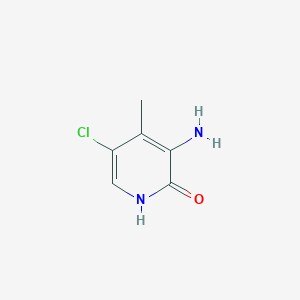

3-amino-5-chloro-4-methyl-2(1H)-Pyridinone

Beschreibung

Eigenschaften

Molekularformel |

C6H7ClN2O |

|---|---|

Molekulargewicht |

158.58 g/mol |

IUPAC-Name |

3-amino-5-chloro-4-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C6H7ClN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) |

InChI-Schlüssel |

WNDWSFOCSMZNKU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)NC=C1Cl)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Amino 5 Chloro 4 Methyl 2 1h Pyridinone and Its Core Scaffold

Established Synthetic Pathways for 2(1H)-Pyridinone Ring Formation

The construction of the 2(1H)-pyridinone ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the decades. eurekaselect.com These strategies can be broadly categorized into three main approaches: cyclization of open-chain molecules, modification of existing pyridine (B92270) rings, and condensation reactions.

Cyclization Reactions from Acyclic Precursors

One of the most versatile methods for forming the pyridinone ring involves the intramolecular cyclization of suitably functionalized acyclic precursors. This "ring-closing" strategy builds the heterocyclic core from a linear molecule.

A prominent example is the intramolecular cyclization of amides derived from β-enamino ketones. researchgate.netosi.lv In this approach, N-substituted acetamides with a β-enamino ketone moiety can be induced to cyclize under basic conditions, such as in the presence of potassium tert-butoxide in THF, to yield substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net Similarly, the synthesis of 4-aryl-substituted 3-aminopyridin-2(1H)-ones has been achieved through the intramolecular cyclization of N-(3-oxoalkenyl)amides. mdpi.com

Another key strategy involves the cyclization of enamines. The reaction of aliphatic enaminones with nucleophiles like malononitrile (B47326) and ethyl cyanoacetate (B8463686) can produce adducts that, upon reaction with aromatic amines, yield enamines. These intermediates can then be cyclized in the presence of a base to form novel pyridin-2(1H)-one derivatives. acs.org Gold-catalyzed cycloisomerization of N-alkenyl alkynylamides, formed by acylating imines with alkynoyl chlorides, also provides a rapid route to substituted 2-pyridones. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for 2(1H)-Pyridinone Synthesis

| Precursor Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide | Potassium tert-butoxide, THF | 4,6-Dimethyl-3-phenylpyridin-2(1H)-one | researchgate.net |

| N-(3-oxoalkenyl)amides | Varies | 4-Aryl-3-aminopyridin-2(1H)-ones | mdpi.com |

| Enamine Adducts | Base | Novel Pyridin-2(1H)-one derivatives | acs.org |

Transformations from Pre-existing Pyridine Rings

An alternative to building the ring from scratch is to modify an existing pyridine or a related six-membered heterocycle. nih.gov This approach is particularly useful when the corresponding substituted pyridine is readily available.

One method involves the oxidation of pyridine derivatives. For example, pyridine can be converted to an N-methylpyridinium salt using dimethyl sulfate. Subsequent oxidation with ferricyanide (B76249) under alkaline conditions yields 1-methyl-2-pyridone. nih.gov This product can then undergo further functionalization, such as nitration. nih.gov

Another common transformation is the hydrolysis of 2-halopyridines. For instance, 2-chloro-5-methyl-4-pyridinamine can be converted to 4-amino-5-methyl-2(1H)-pyridone by reacting it with potassium hydroxide (B78521) in methanol (B129727) within a pressure reactor at elevated temperatures (160-200°C). google.com This nucleophilic substitution of the chloro group by a hydroxide ion is a direct route to the pyridone structure.

Cyclic Condensation Approaches

Cyclic condensation reactions, often involving multiple components, are highly efficient for constructing the 2(1H)-pyridinone scaffold. These methods typically involve the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a nitrogen source, such as ammonia (B1221849) or a primary amine. nih.gov

For example, a one-pot synthesis of 2(1H)-pyridinones can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, using L-proline as a catalyst. nih.gov Another classic approach involves the condensation of ethyl acetoacetate (B1235776) with diethyl malonate in the presence of aqueous ammonia, which proceeds via an imino ester intermediate to afford an ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov The Thorpe-Ziegler cyclization of N-morpholin-1-yl acetyl derivatives has also been employed to produce condensed pyridin-2(1H)-one systems. researchgate.net

Multicomponent reactions are particularly powerful. A four-component reaction using cyanoacetamide, an aryl aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297), with pyridine as a catalyst, can yield polysubstituted dihydropyridinones. nih.gov

Synthesis of 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone

While general methods provide the foundational chemistry, the synthesis of a specifically substituted compound like this compound requires a more targeted, multi-step sequence. A plausible and efficient route begins with the construction of a key pyridone intermediate, followed by sequential functionalization to introduce the required chloro and amino groups.

Precursor Synthesis and Functional Group Introduction Strategies

A logical synthetic pathway starts with the formation of 3-cyano-4-methyl-2-pyridone (B1589630) . This key precursor can be synthesized via an acid-catalyzed cyclization of the products from a Knoevenagel condensation. google.com The condensation is performed between acetylacetaldehyde dimethyl acetal and malononitrile, typically in a solvent like toluene (B28343) with a piperidinium (B107235) acetate catalyst. google.com The resulting mixture of diene and acetal intermediates is then treated with a strong acid and heated to induce cyclization and form the stable 3-cyano-4-methyl-2-pyridone. google.comchemicalbook.com

With the precursor in hand, the next steps involve introducing the C5-chloro and C3-amino groups.

Chlorination: The pyridone ring must be chlorinated at the 5-position. Electrophilic chlorination of pyridin-2-ones can be achieved using various chlorinating agents. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly used for this type of transformation. The reaction conditions must be controlled to favor monochlorination at the desired position.

Amino Group Introduction: The 3-cyano group serves as a precursor to the 3-amino group. This transformation is typically accomplished in two steps:

Hydrolysis: The nitrile is first hydrolyzed to a carboxamide (3-amido-5-chloro-4-methyl-2(1H)-pyridinone). This is generally achieved by treatment with a concentrated strong acid, such as sulfuric acid, at elevated temperatures. google.com

Hofmann Rearrangement: The resulting amide can then be converted to the primary amine via the Hofmann rearrangement. This classic reaction involves treating the amide with a mixture of a strong base (like sodium hydroxide) and a halogen (like bromine or chlorine), leading to the desired 3-amino product with the loss of one carbon atom. google.com

Specific Reaction Conditions and Reagent Optimization

For the synthesis of the 3-cyano-4-methyl-2-pyridone precursor, the Knoevenagel condensation is typically run at room temperature for an extended period (e.g., 24 hours). google.com The subsequent cyclization involves adding a strong acid (e.g., concentrated HCl) to the crude condensation product, followed by heating to around 50°C for 1-3 hours to drive the reaction to completion. google.com

Table 2: Reaction Conditions for 3-cyano-4-methyl-2-pyridone Synthesis google.com

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| Condensation | Acetylacetaldehyde dimethyl acetal, Malononitrile | Piperidinium acetate | Toluene | Room Temp. | 24 h |

Optimization of the subsequent chlorination step would involve screening different chlorinating agents and solvents to maximize the yield of the 5-chloro isomer and minimize side products. For the nitrile-to-amine conversion, the acid hydrolysis step typically requires heating between 70 and 110°C. google.com The final Hofmann rearrangement is a well-established procedure, and optimization would focus on controlling stoichiometry and temperature to ensure complete conversion without degradation of the product.

Role of Basic and Acidic Catalysis

Catalysis is fundamental in the synthesis of the pyridinone ring, influencing reaction rates and mechanistic pathways. Both acids and bases are employed to facilitate key bond-forming steps.

Acid Catalysis: Strong acids are often used to catalyze cyclization steps in the formation of the pyridinone core. For instance, in the synthesis of 3-cyano-4-methyl-2-pyridone, a common precursor to aminopyridinones, a strong acid is used to treat the product of a Knovenagel condensation, leading to the desired cyclic structure. google.comchemicalbook.com Acid catalysts can also be employed to shift the amide-imine tautomeric equilibrium in certain aminopyridone derivatives, although this may not always lead to the desired cyclized products like oxazolo[5,4-b]pyridines. mdpi.com

Basic Catalysis: Bases play a multifaceted role in pyridinone synthesis. In multicomponent reactions (MCRs) for constructing pyridine derivatives, bases like triethylamine (B128534) or piperidine (B6355638) are common catalysts. acs.orgnih.gov They can facilitate initial condensation steps, such as the Knoevenagel condensation, by deprotonating active methylene (B1212753) compounds. A systematic study on the synthesis of pyridine-3,5-dicarbonitriles compared an amine base (piperidine) and an ionic base (tetrabutylammonium hydroxide, TBAH). nih.gov The investigation revealed that both bases were effective but promoted different mechanistic pathways for the final oxidation of the 1,4-dihydropyridine (B1200194) intermediate. The amine base-catalyzed system relies on a Knoevenagel adduct intermediate, while the ionic base promotes aerobic oxidation. nih.gov

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, reaction time, and even the reaction mechanism itself.

In the synthesis of pyridinones, the polarity and protic nature of the solvent can be decisive. For example, the conversion of certain cyclopentenone derivatives to pyridones via an oxidative ring expansion was found to proceed only in the presence of protic solvents, with methanol being the most efficient. chemrxiv.org In another study involving the methylation of a 3-aminopyridin-2(1H)-one derivative, changing the solvent to a more polar one led to a measurable, albeit small, increase in product formation. mdpi.com

A detailed investigation into the MCR synthesis of pyridine-3,5-dicarbonitriles highlighted a strong interplay between the catalyst and the solvent. nih.gov When piperidine (an amine base) was used, ethanol (B145695) was the preferred solvent. In contrast, using tetrabutylammonium (B224687) hydroxide (an ionic base) in acetonitrile (B52724) resulted in similar yields but with a drastically reduced reaction time. nih.gov This study also demonstrated that switching the solvent from ethanol to acetonitrile could overcome difficulties in the synthesis when using sterically hindered aldehydes, showcasing the power of solvent choice in optimizing reaction protocols. nih.gov

| Catalyst | Solvent | Reaction Time | Relative Outcome | Source |

| Piperidine | Ethanol | Longer | Good Yields | nih.gov |

| Tetrabutylammonium Hydroxide (TBAH) | Ethanol | - | Less Effective | nih.gov |

| Piperidine | Acetonitrile | - | Less Effective | nih.gov |

| Tetrabutylammonium Hydroxide (TBAH) | Acetonitrile | Shorter | Good Yields | nih.gov |

Advanced Synthetic Approaches to Substituted Aminopyridinones

Beyond classical methods, a range of advanced synthetic strategies have been developed to provide efficient and modular access to complex substituted aminopyridinones. These approaches often leverage modern catalysis to achieve high levels of selectivity and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For the synthesis and functionalization of aminopyridinone scaffolds, these methods are invaluable.

Palladium-catalyzed cross-coupling reactions are widely used. The Buchwald-Hartwig amination, for instance, facilitates the substitution of halo-pyridines with amines, providing a direct route to aminopyridines. nih.gov Tandem palladium-catalyzed amination sequences have been employed to construct non-symmetric 1,3-substituted imidazopyridin-2-ones from 3-iodo-2-chloropyridines. nih.gov The Sonogashira coupling is another powerful tool, used to introduce terminal acetylene (B1199291) groups onto the aminopyridine framework, which can serve as handles for further diversification. nih.gov

Copper-catalyzed reactions also feature prominently. They are used for halide-to-amine substitutions in heteroaromatic systems and in multicomponent reactions to assemble imidazo[1,2-a]pyridine (B132010) derivatives. nih.govrsc.org A variety of transition metals, including rhodium, iridium, ruthenium, and cobalt, have been utilized to catalyze transformations of N-aryl-2-aminopyridines, leading to a diverse array of N-heterocycles through direct and atom-economical strategies. researchgate.net

C-H Activation Methodologies

Direct C-H activation or functionalization represents a highly atom- and step-economical approach to modifying heterocyclic cores. rsc.org This strategy avoids the need for pre-functionalized starting materials (like halo-pyridines) by directly converting a C-H bond into a new C-C or C-heteroatom bond.

The development of transition metal-catalyzed C-H bond functionalization has provided retrosynthetically straightforward approaches to substituted 2-pyridone scaffolds. rsc.org Due to the electron-poor nature of the pyridine ring, its direct C-H functionalization can be challenging. rsc.org However, synthetic maneuvers have been developed to overcome this, such as the temporary conversion of pyridines into more electron-rich intermediates to allow for regioselective functionalization. nih.gov This approach enables the synthesis of complex molecules under mild conditions. These strategies are being applied to create novel molecular scaffolds that can serve as pharmacophores or functional molecules for various applications. youtube.com

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. mdpi.comresearchgate.net They are particularly well-suited for the synthesis of substituted aminopyridine and pyridinone libraries.

A catalyst-free, four-component method has been developed for the synthesis of 2-aminopyridine (B139424) derivatives from an acetophenone, malononitrile, an aldehyde, and ammonium carbonate under solvent-free conditions. mdpi.com Another MCR involves the reaction of aryl amines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with a base catalyst to yield functionalized 2-pyridinones. acs.org The choice of the activated acetonitrile component can selectively lead to either 2-aminohydropyridines or 2-pyridinones. acs.org Iodine has also been used to catalyze one-pot, three-component reactions for the synthesis of complex heterocyclic systems like pyrimidine-linked imidazopyridines. nih.gov

Domino and Cascade Reaction Sequences

Domino and cascade reactions are processes involving two or more bond-forming transformations that occur sequentially in one pot without isolating intermediates. These sequences offer high efficiency and can rapidly generate complex molecular architectures from simple starting materials.

A silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides has been developed as a multistep domino reaction for the expedient synthesis of fully substituted pyridines in a single operation. rsc.org Similarly, an efficient method for synthesizing functionalized 2-pyridinones was developed via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and ethyl cyanoacetate, using triethylamine as a base catalyst. acs.orgresearchgate.net A four-component branched domino reaction, utilizing microwave irradiation, offers an extremely efficient strategy for constructing fully substituted 2-pyridone derivatives from simple starting materials like methyl acetoacetate, diethyl malonate, triethyl orthoformate, and various amines. acs.org These methods are characterized by high bond-forming efficiency, atom economy, and the use of readily available starting materials. acs.org

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and spectral databases has revealed a significant lack of published experimental data for the spectroscopic characterization of the chemical compound this compound. Despite targeted searches for its vibrational and nuclear magnetic resonance spectra, specific and verifiable data from peer-reviewed journals or academic sources could not be located.

Consequently, the requested detailed article on the spectroscopic characterization and structural analysis of this compound, including data tables for FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and 2D NMR, cannot be generated at this time. The absence of primary research data for this specific compound prevents a scientifically accurate and thorough discussion as outlined in the user's instructions.

Information on related pyridinone derivatives is available but does not suffice to fulfill the request's strict focus on this compound. Providing an analysis based on analogous compounds would deviate from the core requirement of focusing solely on the specified chemical entity. Further research and publication of the spectral properties of this compound are needed before a detailed analysis can be compiled.

Spectroscopic Characterization and Structural Analysis of 3 Amino 5 Chloro 4 Methyl 2 1h Pyridinone

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula for 3-amino-5-chloro-4-methyl-2(1H)-pyridinone is C₆H₇ClN₂O, which corresponds to a monoisotopic molecular weight of 158.59 g/mol vulcanchem.com.

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

While a specific experimental fragmentation pattern for this compound is not available, a plausible pathway can be predicted based on the known fragmentation of pyridinone and related heterocyclic structures. Common fragmentation processes would likely involve the loss of small, stable neutral molecules and radicals. Key expected fragmentation steps include:

Decarbonylation: The loss of a molecule of carbon monoxide (CO, 28 Da) is a characteristic fragmentation pathway for 2-pyridinone derivatives.

Loss of Chlorine: Cleavage of the carbon-chlorine bond could result in the loss of a chlorine radical (Cl•, 35/37 Da).

Loss of Methyl Radical: Fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da).

Ring Cleavage: Subsequent fragmentation of the pyridinone ring structure would lead to smaller charged fragments.

A summary of plausible fragments for this compound is presented in the table below.

| Plausible Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss |

| [C₆H₇ClN₂O]⁺ | 158 | - |

| [C₅H₇ClN₂]⁺ | 130 | CO |

| [C₆H₇N₂O]⁺ | 123 | Cl• |

| [C₅H₄ClN₂O]⁺ | 143 | •CH₃ |

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-pyridinone core contains both π-bonds and non-bonding electrons (on the oxygen and nitrogen atoms), making it chromophoric. The expected electronic transitions for this compound would primarily be of two types:

π → π transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. For the parent 2-pyridinone, a strong absorption band is observed around 293 nm in aqueous solution wikipedia.org.

n → π transitions:* These involve the excitation of a non-bonding electron (from the carbonyl oxygen or the amino nitrogen) to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

Below is a table showing UV-Vis absorption data for the parent 2-pyridinone compound as a reference.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 2(1H)-Pyridinone | 293 | 5900 | Water |

Luminescence spectroscopy, including fluorescence and phosphorescence, investigates the emission of light from a molecule after it has absorbed photons. The photophysical properties of this compound, such as its fluorescence quantum yield and excited-state lifetime, have not been specifically reported.

However, research on other functionalized 2-pyridinone derivatives has shown that this class of compounds can exhibit significant luminescence. For instance, certain multifunctional 2-pyridinone derivatives have been reported to be strongly blue emissive researchgate.netnih.gov. The emission properties are highly dependent on the molecular structure, the nature and position of substituents, and the solvent environment. The amino group on the target compound could potentially enhance fluorescence compared to the unsubstituted pyridinone core.

Detailed characterization would be required to determine the specific emission wavelengths, quantum yields, and lifetimes for this compound. The table below presents photophysical data for an illustrative fluorescent 2-pyridinone derivative found in the literature to provide context.

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

| 6-(4-chlorophenyl)-5-formyl-4-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | ~380 | ~450 (Blue) | Not Reported |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure for this compound has not been published.

Nevertheless, the solid-state architecture of 2-pyridinone and its derivatives is well-documented. A defining structural feature is their propensity to form strong intermolecular hydrogen bonds. The N-H group of one molecule typically forms a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is highly directional and leads to the formation of centrosymmetric dimers in the crystal lattice of many substituted 2-pyridinones wikipedia.org. In the case of the unsubstituted 2-pyridinone, the molecules arrange into helical structures stabilized by these hydrogen bonds wikipedia.org.

To illustrate the typical crystallographic parameters for this class of compounds, data for a related substituted pyridone is provided below.

| Compound | 6-hydroxy-1,2-dihydropyridin-2-one iucr.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8435 (3) |

| b (Å) | 11.5305 (10) |

| c (Å) | 11.0284 (9) |

| β (°) ** | 95.842 (3) |

| Volume (ų) ** | 485.87 (7) |

Theoretical and Computational Investigations of 3 Amino 5 Chloro 4 Methyl 2 1h Pyridinone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For 3-amino-5-chloro-4-methyl-2(1H)-pyridinone, these methods provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are extensively used to predict the molecular structure of pyridinone derivatives. For the parent 2(1H)-pyridinone, DFT calculations have been instrumental in studying its tautomeric equilibrium with 2-hydroxypyridine (B17775). nih.govwuxibiology.com

When applied to this compound, DFT calculations, commonly employing functionals like B3LYP or ωB97XD, would be used to find the minimum energy geometries of all possible tautomers and conformers. nih.gov The process of geometry optimization systematically alters the molecular structure to find the arrangement with the lowest potential energy. These calculations would reveal crucial bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Energy calculations derived from these optimized geometries are fundamental to predicting the relative stabilities of different forms of the molecule. For instance, the energy difference between the pyridinone and hydroxypyridine tautomers can be precisely calculated, indicating which form is more stable in the gas phase.

Table 1: Representative DFT Functionals for Pyridinone Studies

| Functional | Description | Common Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Widely used for geometry optimizations and energy calculations of organic molecules. |

| ωB97XD | A range-separated hybrid functional that includes empirical dispersion corrections. | Particularly useful for systems where non-covalent interactions are important. |

| M06-2X | A high-nonlocality functional with good performance for thermochemistry and kinetics. | Often employed for accurate energy predictions and studies of reaction mechanisms. nih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and, consequently, greater accuracy for electronic structure determination. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" for their precision.

For the 2-pyridone/2-hydroxypyridine system, ab initio calculations have provided benchmark data for the relative energies of the tautomers. wayne.edu These high-level calculations are crucial for validating the results obtained from more computationally efficient DFT methods. In the case of this compound, applying such methods would yield highly reliable electronic energies, dipole moments, and other electronic properties, providing a deep understanding of its electronic landscape. However, due to their significant computational expense, these methods are often used for single-point energy calculations on geometries optimized at a lower level of theory, such as DFT.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it dictates the flexibility of the mathematical functions used to represent the molecular orbitals. The selection of a basis set is a trade-off between accuracy and computational cost.

For molecules like this compound, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in heterocyclic systems, while diffuse functions (++) are important for anions and systems with significant non-covalent interactions. youtube.com

Correlation-consistent basis sets, such as the aug-cc-pVDZ and aug-cc-pVTZ series developed by Dunning, are often used for high-accuracy calculations, particularly with ab initio methods. wikipedia.org The systematic convergence of these basis sets allows for the extrapolation of results to the complete basis set limit, further enhancing the accuracy of the predictions. The computational cost increases significantly with the size of the basis set, making the choice of an appropriate basis set crucial for the feasibility of the study. youtube.com

Table 2: Common Basis Sets in Computational Studies of Heterocycles

| Basis Set | Description | Key Features |

|---|---|---|

| STO-3G | Minimal basis set. | Low computational cost, but generally provides only qualitative results. |

| 6-31G(d,p) | Split-valence basis set with polarization functions. | A good balance of accuracy and cost for geometry optimizations. |

| 6-311++G(d,p) | Larger split-valence basis set with diffuse and polarization functions. | Suitable for accurate energy calculations and systems with weak interactions. |

| aug-cc-pVTZ | Correlation-consistent basis set with diffuse functions. | High accuracy, often used for benchmark calculations with correlated ab initio methods. |

Conformational Analysis and Tautomeric Equilibria Studies

The presence of multiple rotatable bonds and the possibility of proton migration (tautomerism) make the conformational landscape of this compound particularly complex.

The tautomeric equilibrium between 2(1H)-pyridinone and 2-hydroxypyridine is a classic example of lactam-lactim tautomerism and has been extensively studied computationally. nih.govwayne.edu In the gas phase, 2-hydroxypyridine is generally found to be slightly more stable, while the pyridinone form is favored in polar solvents and the solid state. nih.gov

For this compound, computational methods can be used to predict the relative energies of the corresponding pyridinone and hydroxypyridine tautomers. The calculations would involve geometry optimization of both tautomeric forms, followed by the calculation of their electronic and Gibbs free energies. The relative energies will determine the position of the tautomeric equilibrium. The transition state for the proton transfer between the two tautomers can also be located to determine the energy barrier for the isomerization process.

The substituents on the pyridinone ring—amino, chloro, and methyl groups—are expected to have a significant influence on the tautomeric equilibrium.

Amino Group: The 3-amino group is an electron-donating group through resonance. Computational studies on related systems, such as aminopurines, have shown that an amino group can influence tautomeric preferences. mdpi.com Its electron-donating nature can differentially stabilize the pyridinone and hydroxypyridine forms, thereby shifting the equilibrium.

Chloro Group: The 5-chloro group is an electron-withdrawing group via induction but can also be a weak electron-donating group through resonance. Its net effect on the electronic structure will influence the acidity of the N-H proton in the pyridinone form and the O-H proton in the hydroxypyridine form, thus affecting their relative stabilities. Studies on substituted purines have demonstrated that electron-withdrawing groups can significantly alter tautomeric equilibria. nih.gov

Computational studies would systematically evaluate these effects by comparing the tautomeric energies of substituted pyridinones with the unsubstituted parent compound. The results would be rationalized in terms of the electronic and steric effects of each substituent.

Table 3: Predicted Influence of Substituents on Tautomeric Equilibrium

| Substituent | Position | Electronic Effect | Expected Impact on Pyridinone Stability |

|---|---|---|---|

| Amino | 3 | Electron-donating (resonance) | Likely to influence the equilibrium, with the extent depending on the relative stabilization of each tautomer. |

| Chloro | 5 | Electron-withdrawing (induction) | Expected to favor the tautomer where the negative charge is better stabilized. |

| Methyl | 4 | Electron-donating (hyperconjugation) | A minor effect, likely providing a small stabilization to both tautomers. |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. Among these, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance in predicting a molecule's chemical reactivity.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electronic character of the pyridinone ring is modulated by its substituents. The amino (-NH2) group, being an electron-donating group, is expected to raise the energy of the HOMO. The chloro (-Cl) group, while electronegative, can also donate lone pair electrons, influencing the orbital energies. The methyl (-CH3) group is a weak electron-donating group. The distribution of these orbitals is typically delocalized across the π-system of the pyridinone ring.

Based on computational studies of analogous substituted pyridones, the following characteristics can be anticipated for this compound.

Table 1: Predicted Frontier Orbital Properties of this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | The energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | The energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.4 eV | The energy difference between the HOMO and LUMO. |

Note: These values are illustrative and based on typical Density Functional Theory (DFT) calculations for similar molecules.

The locations of the HOMO and LUMO density provide insight into the likely sites for electrophilic and nucleophilic attack, respectively.

Nucleophilic Character (HOMO): The HOMO is expected to have significant electron density on the amino group and the pyridinone ring, particularly at the carbon atoms ortho and para to the amino group. This suggests that these positions are susceptible to attack by electrophiles.

Electrophilic Character (LUMO): The LUMO is anticipated to be distributed over the pyridinone ring, with significant contributions from the carbonyl carbon and the carbon atom bonded to the chlorine. These sites are therefore potential targets for nucleophilic attack.

The HOMO-LUMO gap of approximately 4.4 eV suggests a molecule of moderate reactivity. Molecules with smaller energy gaps are generally more polarizable and tend to be more reactive.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can accurately predict these vibrational frequencies.

Theoretical calculations can generate simulated IR and Raman spectra, which are invaluable for interpreting experimental data. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For this compound, characteristic vibrational frequencies are expected for the functional groups present.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3400 - 3500 |

| C=O (Carbonyl) | Stretching | 1650 - 1680 |

| C=C / C=N (Ring) | Stretching | 1550 - 1620 |

| C-Cl (Chloro) | Stretching | 700 - 800 |

| C-N (Amino) | Stretching | 1250 - 1350 |

| C-H (Methyl) | Stretching | 2900 - 3000 |

Note: These are predicted ranges and can be influenced by the specific chemical environment and intermolecular interactions.

A normal coordinate analysis can be performed on the computationally optimized molecular geometry to provide a detailed description of each vibrational mode. This analysis decomposes the complex molecular vibrations into a set of fundamental vibrations, or normal modes. Each mode can be assigned to specific stretching, bending, or torsional motions of the atoms. For a molecule like this compound, many of the vibrational modes will be coupled, meaning they involve the motion of several atoms simultaneously.

Computational Studies on Reaction Mechanisms

Theoretical calculations are also instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, computational studies could investigate various reactions, such as:

Electrophilic Aromatic Substitution: The amino group strongly activates the pyridinone ring towards electrophilic attack. Computational models could predict the regioselectivity of reactions like nitration or halogenation, likely favoring positions ortho and para to the amino group.

Nucleophilic Substitution: The chlorine atom on the ring could potentially be displaced by a strong nucleophile. Theoretical calculations could determine the feasibility and activation energy for such a reaction.

Tautomerism: The pyridinone ring can exist in tautomeric forms. Computational studies can determine the relative energies of the different tautomers and the energy barriers for their interconversion, providing insight into the predominant form under various conditions.

By calculating the energies of reactants, products, and transition states, a detailed understanding of the reaction kinetics and thermodynamics can be achieved, guiding synthetic efforts and explaining observed chemical behavior.

Following a comprehensive search for scientific literature concerning "this compound," it has been determined that there is no publicly available research detailing the specific theoretical and computational investigations requested.

The search for data on transition state characterization, activation energy calculations, reaction pathway elucidation, and kinetic modeling for this particular compound did not yield any specific results. While general information and studies on related pyridinone structures exist, the detailed computational analysis required to fulfill the user's request for "this compound" is not present in the accessible scientific literature.

Therefore, it is not possible to generate the requested article with the specified content and outline due to the absence of the necessary foundational research data.

Chemical Reactivity and Derivatization Pathways of 3 Amino 5 Chloro 4 Methyl 2 1h Pyridinone

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 3-amino-5-chloro-4-methyl-2(1H)-pyridinone can principally occur at two sites: the exocyclic amino group and the chloro-substituted C5 position of the pyridinone ring.

Reactions Involving the Amino Group

The primary amino group at the C3 position is a key site for nucleophilic reactivity, readily participating in reactions with various electrophiles.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with triflic anhydride (B1165640) in the presence of a base like pyridine (B92270) is a common method for converting amino-pyridines into N-pyridyltriflimides. orgsyn.org This transformation is valuable for modifying the electronic properties of the molecule or for installing a directing group for subsequent reactions.

Diazotization and Sandmeyer Reactions: A pivotal reaction pathway for primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups via the Sandmeyer reaction, which utilizes copper(I) salts. nih.govresearchgate.net Although direct experimental data for this compound is not extensively documented, the 3-amino group is expected to undergo this transformation. The resulting diazonium salt could be converted to various other substituted pyridinones. nih.govnih.gov This classical reaction remains a cornerstone for the conversion of aryl amines to aryl halides and other derivatives. nih.gov

| Reagent | Resulting Functional Group at C3 | Product Name |

|---|---|---|

| CuCl / HCl | -Cl | 3,5-dichloro-4-methyl-2(1H)-pyridinone |

| CuBr / HBr | -Br | 3-bromo-5-chloro-4-methyl-2(1H)-pyridinone |

| CuCN / KCN | -CN | 5-chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| KI | -I | 5-chloro-3-iodo-4-methyl-2(1H)-pyridinone |

| H₂O, Δ | -OH | 5-chloro-3-hydroxy-4-methyl-2(1H)-pyridinone |

Substitutions on the Pyridinone Ring

Nucleophilic aromatic substitution (SNAr) involving the displacement of the chlorine atom at the C5 position is another potential reaction pathway. In pyridine systems, nucleophilic substitution is most favorable at the C2 and C4 (ortho and para) positions relative to the ring nitrogen, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. quimicaorganica.orgyoutube.com

The C5 position (meta to the ring nitrogen) is significantly less activated towards nucleophilic attack. Therefore, direct displacement of the 5-chloro group by common nucleophiles is expected to be challenging and would likely require harsh reaction conditions or the presence of a strongly electron-withdrawing group that can activate the ring, which is not the case in this molecule.

Electrophilic Aromatic Substitution Reactions

The 2-pyridinone ring is generally considered electron-rich and thus susceptible to electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity are complex, dictated by the combined electronic effects of the existing substituents and the heterocyclic ring itself.

Regioselectivity Directing Effects of Substituents

The outcome of electrophilic substitution is determined by the directing effects of the groups attached to the pyridinone ring. Under strongly acidic conditions, the pyridine nitrogen can be protonated, which strongly deactivates the ring towards electrophilic attack. rsc.org

Amino Group (-NH₂): A powerful activating group and ortho-, para-director. It strongly directs incoming electrophiles to the C4 and C6 positions. Since C4 is already substituted, it primarily directs towards C6.

Methyl Group (-CH₃): A weak activating group and ortho-, para-director. It directs towards the C3 and C5 positions.

Chloro Group (-Cl): A deactivating group due to its inductive effect, but an ortho-, para-director via its resonance effect. It directs towards the C4 and C6 positions.

Pyridinone Core: The lactam functionality and the ring nitrogen have complex effects. The carbonyl group is deactivating, while the ring nitrogen's influence depends on the reaction conditions.

Considering these combined effects, the C6 position is the most probable site for electrophilic attack. It is activated by both the powerful C3-amino group (para) and the C5-chloro group (ortho), without significant steric hindrance. Reactions like halogenation, while possible, often require harsh conditions on pyridine rings unless specific activating strategies are employed. nih.govnsf.gov

| Substituent (Position) | Effect on Reactivity | Directing Influence | Favored Positions |

|---|---|---|---|

| 3-Amino | Strongly Activating | ortho, para | C4, C6 |

| 4-Methyl | Weakly Activating | ortho, para | C3, C5 |

| 5-Chloro | Deactivating | ortho, para | C4, C6 |

| 2-Oxo | Deactivating | meta | C4, C6 |

Oxidation and Reduction Chemistry of the Pyridinone Core

The this compound molecule possesses functional groups susceptible to both oxidation and reduction.

Oxidation: The primary amino group and the electron-rich heterocyclic ring are potential sites for oxidation. In related aminothieno[2,3-b]pyridine systems, oxidation with sodium hypochlorite (B82951) (NaOCl) did not lead to simple functionalization but resulted in an unusual oxidative dimerization. nih.govacs.org This suggests that under similar conditions, the amino group of this compound could undergo complex oxidative coupling reactions rather than simple conversion to a nitro or hydroxylamino group. Oxidation of aromatic rings can also lead to hydroxylation, although this often requires specific catalytic systems. rsc.org

Reduction: The chloro-substituent on the pyridinone ring is the most likely site for reduction. Catalytic hydrogenation, a common method for reducing various functional groups, can lead to hydrodehalogenation (replacement of a halogen with hydrogen). This is a known side reaction in the reduction of chloro-substituted pyridine derivatives. google.com Therefore, treatment of this compound with H₂ gas over a palladium catalyst (e.g., Pd/C) could potentially yield 3-amino-4-methyl-2(1H)-pyridinone.

Cycloaddition Reactions and Ring Transformations

Diels-Alder Reactions with Dienophiles

The 2(1H)-pyridinone core can function as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with various dienophiles. This reactivity allows for the construction of bicyclic nitrogen-containing scaffolds, such as isoquinuclidines, which are valuable intermediates in the synthesis of complex alkaloids and pharmaceutical agents. nih.govresearchgate.net The substituents on the pyridinone ring significantly influence both the rate and the regioselectivity of the cycloaddition.

Diels-Alder reactions of substituted 2(1H)-pyridinones have been reported with dienophiles such as N-phenylmaleimide. researchgate.net The regioselectivity of such reactions is governed by the frontier molecular orbital (FMO) theory, which predicts that the major product will arise from the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. wikipedia.org For a 1-substituted diene, the "ortho" and "para" products are generally favored over the "meta" product. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of a Generic 1-Substituted Diene with a Monosubstituted Dienophile

| Diene Substituent Position | Dienophile Substituent Position | Major Product(s) | Minor Product |

| 1 | 1 | "ortho" | "meta" |

| 2 | 1 | "para" | "meta" |

Note: This table illustrates the general principles of regioselectivity in Diels-Alder reactions as described by the "ortho-para rule". The actual product distribution for this compound would require experimental verification.

Formation of Metal Complexes and Coordination Chemistry

The presence of multiple heteroatoms (nitrogen and oxygen) and the amino substituent makes this compound a potential ligand for coordination to metal ions. The coordination chemistry of aminopyridines and hydroxypyridinones has been extensively studied, revealing a rich variety of coordination modes and complex structures.

Ligand Properties and Chelation Modes

Based on analogous aminopyridine ligands, this compound can be expected to act as a monodentate or a bidentate ligand. pvpcollegepatoda.org In a monodentate fashion, coordination would likely occur through the pyridinone ring nitrogen. Bidentate coordination could involve both the ring nitrogen and the exocyclic amino group, forming a stable five-membered chelate ring. The tautomeric nature of the 2(1H)-pyridinone, which can exist in equilibrium with its 2-hydroxypyridine (B17775) form, could also allow for coordination through the hydroxyl group and the ring nitrogen.

The electronic properties of the substituents will influence the ligand's donor ability. The amino group will increase the basicity of the nitrogen atoms, favoring coordination, while the chloro group will have the opposite effect. The specific chelation mode adopted will depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Synthetic Utility of 3 Amino 5 Chloro 4 Methyl 2 1h Pyridinone As a Building Block and Precursor

Development of Modified Pyridinone Frameworks

Synthesis of N-Substituted Pyridinone Derivatives

The pyridinone nitrogen of the 3-amino-5-chloro-4-methyl-2(1H)-pyridinone scaffold can be readily functionalized to generate a variety of N-substituted derivatives. While direct N-alkylation of aminopyridines with alkyl halides can be challenging due to competing alkylation at the exocyclic amino group or the pyridine (B92270) ring nitrogen, alternative methods are effective.

One common strategy is reductive amination, which involves the reaction of an aminopyridine with a carboxylic acid in the presence of a reducing agent like sodium borohydride. This method provides good yields for the N-monoalkylation of the exocyclic amino group under mild conditions. Another approach involves the direct N-alkylation of the pyridinone ring nitrogen. This is typically achieved by treating the pyridinone with a base to form the corresponding pyridinoxide anion, followed by reaction with an alkylating agent.

For N-arylation, metal-free methods have been developed that show high selectivity. The reaction of pyridin-2-ones with diaryliodonium salts, for example, can be tuned to favor either N-arylation or O-arylation based on the choice of base and solvent, providing a versatile route to N-aryl pyridinone derivatives.

Application in Fragment-Based Drug Discovery Scaffolds (as a synthetic building block)

The 3-aminopyridin-2-one core is an excellent scaffold for fragment-based drug discovery (FBDD), a strategy that uses small, low-complexity molecules (fragments) as starting points for the development of high-affinity ligands. The 3-aminopyridin-2-one fragment possesses favorable physicochemical properties, including the ability to form multiple hydrogen bonds with protein targets, making it an ideal anchor for building more potent and selective inhibitors. chemdiv.com

Derivatization for Scaffold Manipulation

The synthetic utility of the this compound scaffold is significantly enhanced by its amenability to derivatization. The chlorine atom at the C5 position is particularly useful as a handle for introducing molecular diversity through cross-coupling reactions.

A prime example is the use of the Suzuki cross-coupling reaction. Starting with a 5-bromo-3-aminopyridin-2-one precursor, a wide array of aryl and heteroaryl groups can be installed at the C5 position. This strategy was effectively employed to create a fragment library based on the 3-aminopyridin-2-one scaffold for screening against a panel of protein kinases. This derivatization allowed for the exploration of the chemical space around the core scaffold, leading to the identification of potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are important targets in cancer therapy.

Table 1: Examples of 3-Aminopyridin-2-one Derivatives and Their Kinase Targets

| Derivative Structure | Target Kinase(s) |

|---|---|

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1, Aurora A, Aurora B |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora A, Aurora B |

This table is based on findings from a study on a 3-aminopyridin-2-one based fragment library and illustrates how C5-derivatization can tune target specificity.

Design of Biomolecular Mimetics Based on the Pyridinone Scaffold

The structural features of 3-aminopyridin-2(1H)-ones make them suitable for the design of biomolecular mimetics, particularly peptidomimetics. The core structure contains an amino acid amide fragment, which can be used to mimic peptide backbones or specific secondary structures like β-turns. wjarr.com β-turns are crucial for protein folding and protein-protein interactions, and small molecules that can mimic these motifs are valuable tools for modulating these biological processes. nih.gov

By functionalizing the pyridinone scaffold with appropriate side chains, it is possible to create molecules that present key pharmacophoric groups in a spatially defined manner, mimicking the presentation of amino acid residues in a native peptide. For example, the pyridinone ring can act as a rigid scaffold to orient substituents in a way that mimics the i, i+1, i+2, and i+3 residues of a β-turn. researchgate.net This approach allows for the development of peptidomimetics with improved stability against proteolysis and better pharmacokinetic properties compared to their natural peptide counterparts. The pyridinone moiety itself can engage in crucial hydrogen bonding interactions within a target's binding site, mimicking the interactions of a peptide backbone. nih.gov

Integration into Complex Synthetic Targets

The this compound scaffold is not only a precursor for libraries of small molecule inhibitors but also a valuable building block for the synthesis of more complex molecular architectures. Its utility in both total synthesis and modular synthetic strategies highlights its versatility.

Total Synthesis Approaches Incorporating the Pyridinone Moiety

The integration of pre-functionalized heterocyclic building blocks is a common strategy in total synthesis to streamline the construction of complex targets. A notable example that illustrates this principle is the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine . While Nevirapine itself contains a dipyrido[3,2-b:2',3'-e] nih.govdiazepine (B8756704) core, its synthesis relies on a key building block that is structurally analogous to the title compound: 3-amino-2-chloro-4-methylpyridine (B17603) .

In the synthesis of Nevirapine, 3-amino-2-chloro-4-methylpyridine is coupled with another heterocyclic fragment, typically a 2-chloronicotinoyl chloride derivative. This initial coupling is followed by an intramolecular cyclization step to form the central seven-membered diazepine ring. This approach demonstrates how a substituted aminopyridine or, by extension, an aminopyridinone, can serve as a crucial precursor that contains the necessary functionality and substitution pattern to be efficiently incorporated into the total synthesis of a complex bioactive molecule.

Modular Synthesis Strategies Utilizing the Compound

Modular synthesis relies on the sequential and convergent assembly of well-defined molecular building blocks. The this compound scaffold is well-suited for such strategies. Its distinct reactive sites allow for a stepwise and controlled elaboration of the molecule.

A hypothetical modular approach using this scaffold could involve:

N-Substitution: Alkylation or arylation at the pyridinone nitrogen to introduce a desired substituent.

C5-Derivatization: A palladium-catalyzed cross-coupling reaction at the C5-chloro position to append an aryl or heteroaryl moiety.

Amino Group Functionalization: Acylation or alkylation of the C3-amino group to introduce another point of diversity or a linker for conjugation to other molecules.

This modular approach, where different fragments are sequentially added to the core scaffold, allows for the rapid generation of a diverse range of compounds from a common intermediate. The synthesis of Nevirapine again serves as a practical illustration, where two key heterocyclic modules, one of which is the 3-amino-2-chloro-4-methylpyridine unit, are coupled in a convergent manner to assemble the final drug structure. researchgate.net This highlights the power of using pre-functionalized heterocyclic building blocks in efficient, modular synthetic routes.

Future Research Directions and Perspectives in 3 Amino 5 Chloro 4 Methyl 2 1h Pyridinone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for pyridinone synthesis exist, future research must prioritize the development of more efficient, sustainable, and scalable routes to 3-amino-5-chloro-4-methyl-2(1H)-pyridinone and its derivatives.

Green Chemistry Approaches: Emphasis should be placed on methodologies that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. This includes exploring one-pot, multicomponent reactions (MCRs) that can construct the pyridinone core in a single step from simple precursors. mdpi.com The use of aqueous reaction media or biodegradable solvents would further enhance the environmental credentials of the synthesis.

Catalytic Systems: Investigating novel catalytic systems, including transition-metal catalysts and organocatalysts, could lead to milder reaction conditions and higher yields. For instance, C-H activation strategies could be explored for late-stage functionalization of the pyridinone ring, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Developing a continuous flow process for the synthesis of this compound would be a significant step towards its potential industrial application.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Design of novel MCRs using readily available starting materials. |

| Advanced Catalysis | Milder conditions, high selectivity, C-H functionalization. | Exploring earth-abundant metal catalysts and organocatalysts. |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Optimization of reaction parameters in a microreactor setup. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Future research should leverage advanced computational modeling to accelerate the exploration of this compound chemistry.

DFT Calculations: Density Functional Theory (DFT) can be employed to predict the geometric and electronic structure, spectroscopic properties (NMR, IR), and reactivity of the molecule. rsc.org Such calculations can help elucidate reaction mechanisms and predict the regioselectivity of various transformations. rsc.org

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational tools can predict the binding affinity and mode of interaction of pyridinone derivatives with biological targets. rsc.org This in silico screening can prioritize compounds for synthesis and biological evaluation, saving significant time and resources.

Predictive Property Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of a library of derivatives, guiding the design of new compounds with desired characteristics.

Exploration of Unconventional Reactivity Patterns

The interplay of the amino, chloro, and lactam functional groups on the pyridinone ring suggests a rich and complex reactivity profile that warrants deeper investigation.

Selective Functionalization: A key challenge and opportunity lie in the selective functionalization of the different reactive sites. Future work should focus on developing orthogonal protection and activation strategies to precisely control reactions at the C5-chloro, N1-H, and C3-amino positions.

Cross-Coupling Reactions: The chloro-substituent at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, dramatically expanding the chemical space accessible from this scaffold.

Ring Transformation Chemistry: Investigating ring-opening and ring-transformation reactions of the pyridinone core could lead to the synthesis of novel heterocyclic systems that are otherwise difficult to access.

Expanding Synthetic Applications to New Chemical Spaces

The this compound scaffold is a versatile building block for the synthesis of more complex molecules. Future research should aim to demonstrate its utility in constructing diverse chemical libraries for various applications.

Medicinal Chemistry: Pyridinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. nih.gov The title compound can serve as a starting point for the synthesis of compound libraries for high-throughput screening against various therapeutic targets, such as protein kinases and polymerases.

Agrochemicals: The structural motifs present in this compound are also found in some herbicides and fungicides. mdpi.com Systematic derivatization and screening could lead to the discovery of new agrochemical agents.

Materials Science: Substituted pyridinones can exhibit interesting photophysical properties. Research could explore the synthesis of derivatives for applications as organic light-emitting diodes (OLEDs), fluorescent probes, or functional dyes.

Methodological Advancements in Spectroscopic Characterization

Thorough characterization is essential for confirming the structure and purity of newly synthesized compounds. While standard techniques are routinely used, future work could benefit from the application of more advanced analytical methods.

2D NMR Spectroscopy: Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, will be crucial for unambiguously assigning the structure of complex derivatives and for conformational analysis in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and offers valuable insights into solid-state packing and intermolecular interactions, such as hydrogen bonding. rsc.org Obtaining crystal structures for key intermediates and final products should be a priority.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in the structural elucidation of unknown products or metabolites.

| Technique | Information Gained | Future Focus |

| 2D NMR Spectroscopy | Connectivity, spatial proximity of atoms, conformational analysis. | Application to complex derivatives and natural product analogues. |

| X-ray Crystallography | Absolute stereochemistry, bond lengths/angles, crystal packing. | Co-crystallization with target proteins to understand binding interactions. |

| Advanced Mass Spectrometry | Fragmentation pathways, metabolite identification, proteomics. | Use in reaction monitoring and identifying trace byproducts. |

Q & A

Q. What are the key methodological considerations for synthesizing 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone?

A multi-step synthesis approach is often employed, with careful optimization of reaction intermediates and purification protocols. For example, analogous pyridinone derivatives (e.g., 5-chloro-4-hydroxy-2(1H)-pyridinone) are synthesized via sequential steps involving nitration, chlorination, and cyclization, using intermediates like 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone. Critical parameters include temperature control (e.g., avoiding decomposition above 274°C), solvent selection (polar aprotic solvents for intermediates), and chromatographic purification to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of IR spectroscopy (to confirm functional groups like NH/OH stretches), <sup>1</sup>H/<sup>13</sup>C NMR (for structural elucidation of substituents and ring protons), and mass spectrometry (to verify molecular weight and fragmentation patterns) is essential. For instance, IR peaks near 1665 cm<sup>-1</sup> (C=O) and NMR signals for methyl groups (~2.5 ppm) and aromatic protons (7.5–8.5 ppm) are diagnostic. High-resolution MS can resolve ambiguities in molecular formula .

Q. How can solubility and stability be optimized for in vitro assays?

Solubility is often enhanced using DMSO or aqueous buffers at pH 6–8, while stability studies under varying temperatures (4°C to 37°C) and humidity levels (e.g., hygroscopicity tests) are critical. Degradation products can be monitored via HPLC with UV detection (λ ~250–300 nm for pyridinones) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or reaction conditions be resolved?

Systematic comparison of reaction parameters (e.g., catalyst loading, solvent polarity) and validation via reproducibility trials are key. For example, a study on 5-chloro-4-hydroxy-2(1H)-pyridinone demonstrated superior yield (78%) using Fe2O3@SiO2/In2O3 catalysts versus traditional methods. Cross-referencing with computational models (e.g., DFT for transition-state analysis) can identify optimal pathways .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., against ERK1/2 kinase) can model binding interactions, guiding structural modifications for enhanced bioactivity. Such approaches have been validated for pyridinone-derived kinase inhibitors .

Q. How can hygroscopicity challenges be addressed during storage?

Lyophilization followed by storage in desiccators (silica gel or molecular sieves) under inert gas (N2 or Ar) minimizes moisture uptake. Dynamic vapor sorption (DVS) analysis quantifies hygroscopicity, while polymorph screening (via X-ray diffraction) identifies stable crystalline forms .

Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies?

Analog synthesis (e.g., varying substituents at positions 3, 4, and 5) paired with in vitro bioassays (e.g., enzyme inhibition IC50 measurements) establishes SAR trends. For example, chloro and methyl groups often enhance metabolic stability, while amino groups improve solubility. Data should be statistically analyzed (e.g., ANOVA) to confirm significance .

Methodological Tables

Table 1: Key Spectroscopic Data for Pyridinone Derivatives

Table 2: Synthetic Yield Comparison for Analogous Compounds

| Method | Yield (%) | Key Advantage | Reference |

|---|---|---|---|

| Traditional acid-catalyzed | 52 | Low cost | |

| Fe2O3@SiO2/In2O3-catalyzed | 78 | Reduced byproducts, scalability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.